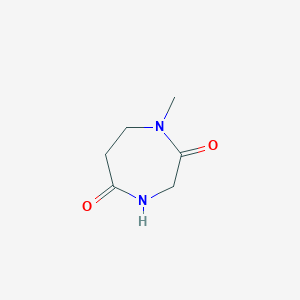
1-Methyl-1,4-diazepane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-diazepane-2,5-dione is an organic compound with the molecular formula C(6)H({10})N(_2)O(_2) It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-methyl-1,2-diaminoethane with diethyl oxalate can yield this compound through a cyclization process. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide, and it is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,4-diazepane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as 1-Methyl-1,4-diazepane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-1,4-diazepane-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-diazepane-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-diazepane-2,5-dione can be compared with other diazepane derivatives:
1,4-Diazepane-2,5-dione: Lacks the methyl group, which can influence its reactivity and biological activity.
1,3-Diazepane-2,4-dione: Has a different arrangement of nitrogen atoms, leading to distinct chemical properties and applications.
This compound N-oxide:
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-2-5(9)7-4-6(8)10/h2-4H2,1H3,(H,7,9) |
Clé InChI |
FTMJIPXEQUEBPF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)NCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


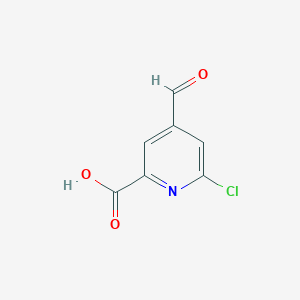
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)

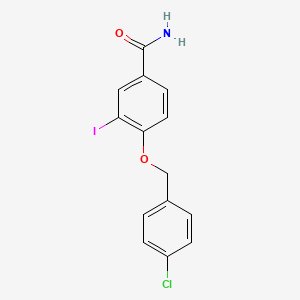
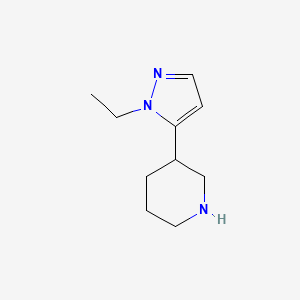
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)
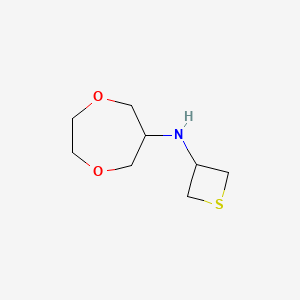

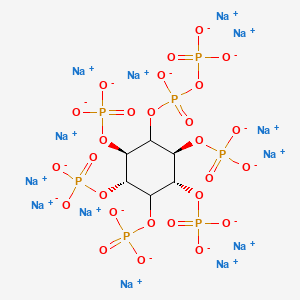
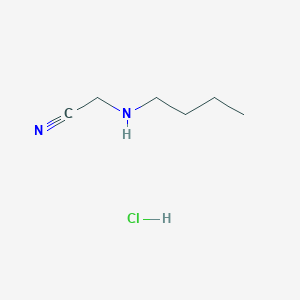
![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
